4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide
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Overview
Description
4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a complex organic compound that features a benzothiazole ring, a nitro group, and a methoxy group
Preparation Methods
The synthesis of 4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of the benzothiazole derivative with a suitable amine under appropriate conditions.
Chemical Reactions Analysis
4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents such as sodium hydroxide or other nucleophiles.
Scientific Research Applications
4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide can be compared with other similar compounds, such as:
4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide: This compound has a sulfonamide group instead of a nitro group, which may result in different chemical and biological properties.
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N’-phenylthiourea: This compound features a thiourea group, which can lead to different reactivity and applications.
4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid: This compound has a carboxylic acid group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-9-3-5-11-14(7-9)24-16(17-11)18-15(20)10-4-6-13(23-2)12(8-10)19(21)22/h3-8H,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFGVCLEDUGJIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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